



sample extraction and clean-up procedures for MGA analysis in bovine fat

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Compound of Interest					
Compound Name:	Melengestrol Acetate				
Cat. No.:	B135271	Get Quote			

Application Note: Analysis of Melengestrol Acetate (MGA) in Bovine Fat **Abstract**

Melengestrol acetate (MGA) is a synthetic progestin used as a feed additive for heifers to improve feed efficiency and suppress estrus.[1][2] Due to its lipophilic nature, MGA tends to accumulate in fatty tissues, making bovine fat the target matrix for residue monitoring.[3][4][5] This application note provides detailed protocols for the extraction and clean-up of MGA from bovine fat prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The described methods, including Solid-Phase Extraction (SPE), a simplified Liquid-Liquid Extraction (LLE) approach, and an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, are designed to ensure high recovery rates and accurate quantification, meeting regulatory limits.

Introduction

Regulatory bodies in various countries, including the United States and Canada, have established Maximum Residue Limits (MRLs) for MGA in bovine fat to ensure consumer safety. For instance, the tolerance level in the United States is 25 parts per billion (ppb) or µg/kg. Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. The high-fat content of the matrix, however, presents a significant challenge, as lipids can interfere with the extraction and subsequent analysis, leading to matrix effects and



potential damage to analytical instrumentation. The protocols outlined in this document are tailored to effectively remove these interfering lipids while ensuring high recovery of MGA.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different extraction and clean-up methods for MGA analysis in bovine fat.

Method	Key Parameters	Recovery Rate (%)	Limit of Quantification (LOQ) (µg/kg)	Relative Standard Deviation (RSD) (%)
Solid-Phase Extraction (SPE)	C18 Cartridges	> 80%	0.4	< 15%
Simplified LLE	Acetonitrile/Hexa ne Partitioning	70-120%	5	< 5%
Adapted QuEChERS	C18 and Z- Sep/Z-Sep+ Sorbents	70-120%	5	< 20%

Experimental Protocols Solid-Phase Extraction (SPE) Method

This method is a conventional and robust procedure for the clean-up of MGA from fatty matrices.

- a. Sample Homogenization and Extraction:
- Weigh 5 g of homogenized bovine fat into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of acetonitrile.
- Homogenize the sample and solvent mixture using a high-speed blender for 3 minutes.
- Centrifuge at 4000 rpm for 10 minutes.



- Transfer the acetonitrile supernatant (upper layer) to a clean tube.
- Repeat the extraction of the residue with another 20 mL of acetonitrile.
- Combine the acetonitrile extracts.
- Add 20 mL of hexane to the combined extracts, vortex for 1 minute, and allow the layers to separate.
- Discard the upper hexane layer, which contains the bulk of the lipids.
- Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 5 mL of a suitable solvent (e.g., methanol/water 50:50) for SPE clean-up.

b. SPE Clean-up:

- Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load the reconstituted sample extract onto the SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol/water (50:50, v/v) to remove polar interferences.
- Elution: Elute the MGA from the cartridge with 10 mL of ethyl acetate.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization and GC-MS analysis.





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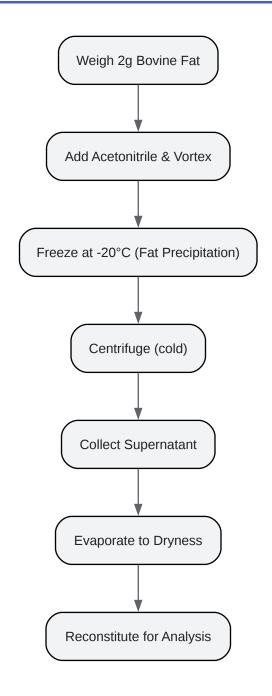
Caption: Solid-Phase Extraction (SPE) Workflow for MGA in Bovine Fat.

Simplified Liquid-Liquid Extraction (LLE) Method

This is a faster alternative to the traditional SPE method, suitable for routine diagnostic analysis.

- Weigh 2 g of homogenized bovine fat into a 50 mL polypropylene centrifuge tube.
- · Add 10 mL of acetonitrile.
- Vortex for 1 minute to disperse the fat.
- Place in a freezer at -20°C for at least 2 hours to precipitate the fat.
- Centrifuge at 4000 rpm for 10 minutes while cold.
- Decant the acetonitrile supernatant into a clean tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.





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Caption: Simplified Liquid-Liquid Extraction (LLE) Workflow.

Adapted QuEChERS Method

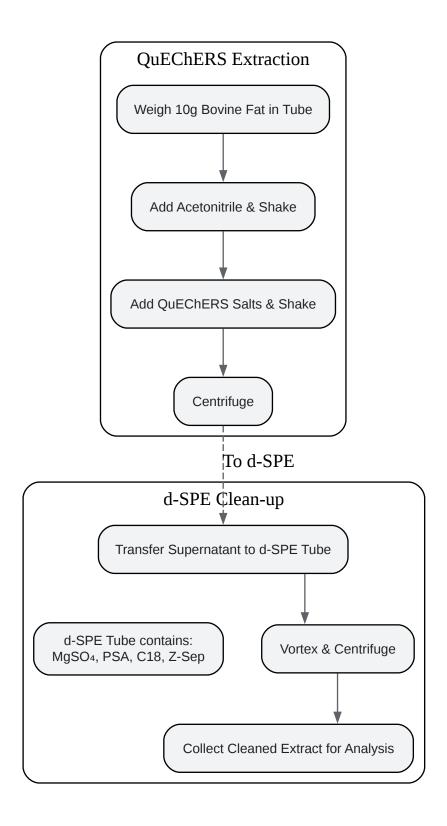
The QuEChERS method, widely used for pesticide residue analysis, can be adapted for MGA in fatty matrices.

a. Extraction:



- Weigh 10 g of homogenized bovine fat into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
- The d-SPE tube should contain a mixture of sorbents to remove lipids and other interferences. For fatty matrices, a combination of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18, and potentially a more specialized lipid removal sorbent like Z-Sep or Z-Sep+ is recommended.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the cleaned extract for analysis.
- The extract may be evaporated and reconstituted in a suitable solvent for the analytical instrument.





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